Ethyl 4-amino-5-chloro-2-fluorobenzoate
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Overview
Description
Ethyl 4-amino-5-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.62 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which contains amino, chloro, and fluoro substituents. It is typically a colorless to pale yellow liquid with a characteristic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 4-amino-5-chloro-2-fluorobenzoate typically begins with commercially available starting materials such as 4-amino-5-chloro-2-fluorobenzoic acid.
Esterification Reaction: The benzoic acid derivative undergoes an esterification reaction with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 4-amino-5-chloro-2-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Reduction Reactions: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution Products: Formation of substituted benzoates with different nucleophiles.
Reduction Products: Formation of corresponding amines.
Oxidation Products: Formation of nitro derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Ethyl 4-amino-5-chloro-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of amino, chloro, and fluoro substituents on biological activity.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Ethyl 4-amino-5-chloro-2-fluorobenzoate can act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking their activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Mechanism:
Comparison with Similar Compounds
Ethyl 4-amino-2-fluorobenzoate: Similar structure but lacks the chloro substituent.
Ethyl 5-amino-2-chloro-4-fluorobenzoate: Similar structure but with different positioning of substituents.
Methyl 5-amino-2-fluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness:
Substituent Effects: The presence of both chloro and fluoro substituents in Ethyl 4-amino-5-chloro-2-fluorobenzoate provides unique chemical and biological properties compared to its analogs.
Reactivity: The specific positioning of substituents affects the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
ethyl 4-amino-5-chloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKKJOOWLQOJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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